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molecular formula C14H19NO2 B016347 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol CAS No. 181647-06-3

4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol

Cat. No. B016347
M. Wt: 233.31 g/mol
InChI Key: ZBWGWOJBMMIYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677346

Procedure details

A mixture of N-ethyl-4-methoxybenzenemethanamine (13.3 g, 80.6 mmol), paraformaldehyde (3.63 g), propargyl alcohol (6.33 g, 113 mmol) and CuCl (0.311 g) in 350 mL of 1,4-dioxane was stirred at reflux for 30 min. The reaction mixture was cooled to room temperature and concentrated. The residue was diluted with 200 mL of 50% NH4OH and extracted with EtOAc. The combined extracts were washed with water, brine, dried and concentrated. The residue was chromatographed on silica gel (elution with 2.5% MeOH in CH2Cl2 and then 5% MeOH in CH2Cl2) to afford the product V (15.1 g, 81% yield) as an oil.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
0.311 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)[CH3:2].[CH2:13]=O.[CH2:15]([OH:18])[C:16]#[CH:17].CO>O1CCOCC1.C(Cl)Cl.Cl[Cu]>[CH2:1]([N:3]([CH2:4][C:5]1[CH:6]=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)[CH2:13][C:17]#[C:16][CH2:15][OH:18])[CH3:2]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C)NCC1=CC=C(C=C1)OC
Name
Quantity
3.63 g
Type
reactant
Smiles
C=O
Name
Quantity
6.33 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuCl
Quantity
0.311 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 200 mL of 50% NH4OH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (
WASH
Type
WASH
Details
elution with 2.5% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC#CCO)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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